Cas no 84478-72-8 (5-Amino-2-chloro-4-fluorophenol)

5-Amino-2-chloro-4-fluorophenol is a fluorinated phenolic compound with a molecular formula of C₆H₅ClFNO. This intermediate is characterized by the presence of amino, chloro, and fluoro substituents on the aromatic ring, which enhance its reactivity and utility in organic synthesis. Its structural features make it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The compound’s electron-withdrawing and donating groups facilitate selective functionalization, enabling precise modifications in target molecules. It is typically handled under controlled conditions due to its sensitivity. High purity grades are available to ensure consistency in synthetic processes. Proper storage in a cool, dry environment is recommended to maintain stability.
5-Amino-2-chloro-4-fluorophenol structure
84478-72-8 structure
Product Name:5-Amino-2-chloro-4-fluorophenol
CAS No:84478-72-8
MF:C6H5ClFNO
MW:161.561403989792
MDL:MFCD00055622
CID:726419
PubChem ID:158654
Update Time:2025-11-02

5-Amino-2-chloro-4-fluorophenol Chemical and Physical Properties

Names and Identifiers

    • 5-amino-2-chloro-4-fluoro-phenol
    • 5-Amino-2-chloro-4-fluorophenol
    • Phenol,5-amino-2-chloro-4-fluoro-
    • 2-Chloro-4-fluoro-5-aminophenol
    • 2-Fluoro-4-chloro-5-hydroxyaniline
    • 4-Chloro-2-fluoro-5-hydroxyaniline
    • 5-amino-2-chloro-4-fluorobenzenol
    • Phenol, 5-amino-2-chloro-4-fluoro-
    • 5-amino-2-chloro-4-fiuorophenol
    • 2-Chloro-4-fluoro-5-amino phenol
    • PubChem4516
    • Oprea1_398840
    • 3-amino-6-chloro-4-fluorophenol
    • AFZLCOLNTRPSIF-UHFFFAOYSA-N
    • WT126
    • 4chloro-2-flu
    • 5-Amino-2-chloro-4-fluorophenol (ACI)
    • AKOS005069503
    • CS-0097738
    • Z1201618417
    • 5-azanyl-2-chloranyl-4-fluoranyl-phenol
    • DTXSID90233461
    • 4-chloro-2-fluoro-5-hydroxy-aniline
    • 11L-354S
    • J-516681
    • EN300-7035622
    • A840804
    • SCHEMBL826422
    • MFCD00055622
    • 2-Chloro-4-fluoro-5-aminophenol; 2-Fluoro-4-chloro-5-hydroxyaniline; 4-Chloro-2-fluoro-5-hydroxyaniline;
    • SY008758
    • 84478-72-8
    • SB76049
    • 4chloro-2-fluoro-5-hydroxy-aniline
    • MDL: MFCD00055622
    • Inchi: 1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2
    • InChI Key: AFZLCOLNTRPSIF-UHFFFAOYSA-N
    • SMILES: FC1C(N)=CC(O)=C(Cl)C=1

Computed Properties

  • Exact Mass: 161.00400
  • Monoisotopic Mass: 161.0043696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Density: 1.519
  • Melting Point: 145-146 ºC
  • Boiling Point: 272 ºC
  • Flash Point: 118 ºC
  • PSA: 46.25000
  • LogP: 2.34810

5-Amino-2-chloro-4-fluorophenol Security Information

  • HazardClass:IRRITANT

5-Amino-2-chloro-4-fluorophenol Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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5-Amino-2-chloro-4-fluorophenol Production Method

Production Method 1

Reaction Conditions
Reference
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 -
3.1 -
Reference
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
Reference
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Reference
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Reference
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  rt → 60 °C
1.2 Reagents: Iron ;  2.5 h, 65 - 75 °C
Reference
Synthesis and herbicidal activity of N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives
Zhang, Hao; et al, Youji Huaxue, 2015, 35(1), 159-166

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
2.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Reference
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Production Method 8

Reaction Conditions
Reference
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Production Method 9

Reaction Conditions
Reference
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
3.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Reference
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 -
3.1 -
Reference
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
4.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water
Reference
Preparation of 5-amino-2-chloro-4-fluorophenol
, Japan, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Reference
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
1.2 Solvents: Water ;  < 25 °C; 1 h, 0 - 10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
3.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Reference
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt → 45 °C; 1 h, 45 °C; 45 °C → 10 °C
1.2 10 - 25 °C
2.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
2.2 Solvents: Water ;  < 25 °C; 1 h, 0 - 10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
4.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  4 h, 0.1 MPa, 15 - 25 °C
Reference
Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core
Ishimoto, Kazuhisa; et al, Organic Process Research & Development, 2014, 18(1), 122-134

5-Amino-2-chloro-4-fluorophenol Raw materials

5-Amino-2-chloro-4-fluorophenol Preparation Products

5-Amino-2-chloro-4-fluorophenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:84478-72-8)4-amino-2-chloro-5-fluorophenol
Order Number:A10145
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:16
Price ($):245.0
Email:sales@amadischem.com

Additional information on 5-Amino-2-chloro-4-fluorophenol

5-Amino-2-chloro-4-fluorophenol (CAS No. 84478-72-8): A Versatile Intermediate for Pharmaceutical and Agrochemical Applications

5-Amino-2-chloro-4-fluorophenol (CAS No. 84478-72-8) is a halogenated aromatic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical synthesis, agrochemical formulations, and specialty chemical manufacturing. This multifunctional intermediate combines the reactivity of an amino group with the electronic effects of chlorine and fluorine substituents, making it particularly valuable for constructing complex molecular architectures.

The growing demand for fluorinated pharmaceutical compounds has positioned 5-Amino-2-chloro-4-fluorophenol as a key building block in drug discovery. Recent studies show that approximately 30% of newly approved drugs contain fluorine atoms, highlighting the importance of fluorinated intermediates like this compound. Its unique electronic properties and metabolic stability make it especially valuable for developing CNS drugs and anti-inflammatory agents.

In the agrochemical sector, 5-Amino-2-chloro-4-fluorophenol derivatives are increasingly used in the synthesis of novel pesticides and herbicides. The compound's ability to enhance biological activity while maintaining environmental safety profiles aligns with current trends toward sustainable crop protection solutions. Researchers are particularly interested in its potential for creating next-generation fungicides with improved target specificity.

The synthetic chemistry of 5-Amino-2-chloro-4-fluorophenol offers several advantages for industrial applications. The presence of multiple reactive sites allows for selective functionalization, enabling the creation of diverse molecular scaffolds. Recent advances in catalytic amination and halogen exchange reactions have improved the compound's accessibility and reduced production costs, making it more attractive for large-scale applications.

From a material science perspective, this compound shows promise in the development of advanced organic electronic materials. The combination of electron-withdrawing halogens and electron-donating amino groups creates interesting electronic properties that could be exploited in OLED materials or organic semiconductors. Several research groups are investigating its potential in photovoltaic applications and molecular electronics.

The global market for halogenated phenol derivatives like 5-Amino-2-chloro-4-fluorophenol is projected to grow at a CAGR of 5.8% from 2023 to 2030, driven by increasing demand from the pharmaceutical and agrochemical sectors. Asia-Pacific currently dominates production, with China and India emerging as major suppliers of high-purity batches. Strict quality control standards and regulatory compliance remain critical factors for manufacturers serving international markets.

Recent innovations in green chemistry approaches have focused on improving the sustainability of 5-Amino-2-chloro-4-fluorophenol production. New catalytic systems and solvent-free reaction conditions have reduced waste generation and improved atom economy. These developments align with the pharmaceutical industry's increasing emphasis on process intensification and environmentally friendly synthesis.

Analytical characterization of 5-Amino-2-chloro-4-fluorophenol typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. The compound's purity is crucial for pharmaceutical applications, with most commercial grades specifying ≥98% purity. Recent advances in analytical method development have improved detection limits for potential impurities, ensuring better quality control.

Storage and handling recommendations for 5-Amino-2-chloro-4-fluorophenol emphasize protection from moisture and light, with optimal storage conditions being under inert atmosphere at 2-8°C. The compound demonstrates good stability when properly stored, though regular quality assessments are recommended for long-term storage. Proper material compatibility testing is advised when selecting containers and transfer systems.

Future research directions for 5-Amino-2-chloro-4-fluorophenol applications include exploring its potential in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs). The compound's unique substitution pattern makes it an attractive candidate for developing novel drug delivery systems and targeted therapies. Additionally, its potential in metal-organic frameworks (MOFs) and supramolecular chemistry is an emerging area of investigation.

For researchers working with 5-Amino-2-chloro-4-fluorophenol, recent literature highlights several improved synthetic protocols and novel derivatives with enhanced biological activity. The compound continues to be a subject of interest in medicinal chemistry journals and organic synthesis publications, reflecting its ongoing importance in chemical research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84478-72-8)4-amino-2-chloro-5-fluorophenol
A10145
Purity:99%
Quantity:25g
Price ($):245.0
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